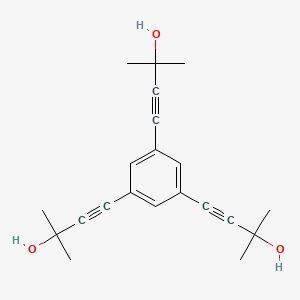
3-Butyn-2-ol, 4,4',4''-(1,3,5-benzenetriyl)tris[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by a benzene ring substituted with three 2-methylbut-3-yn-2-ol groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) typically involves the reaction of benzene-1,3,5-triyl trihalide with 2-methylbut-3-yn-2-ol in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the substitution reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium halides (NaX) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid
- 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid
- Trimethyl 4,4’,4’'-(benzene-1,3,5-triyltris(methylene))tribenzoate
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) is unique due to the presence of the 2-methylbut-3-yn-2-ol groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming complex structures, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105405-52-5 |
|---|---|
Molekularformel |
C21H24O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-[3,5-bis(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C21H24O3/c1-19(2,22)10-7-16-13-17(8-11-20(3,4)23)15-18(14-16)9-12-21(5,6)24/h13-15,22-24H,1-6H3 |
InChI-Schlüssel |
XQAZPCOHIYFVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC(=CC(=C1)C#CC(C)(C)O)C#CC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


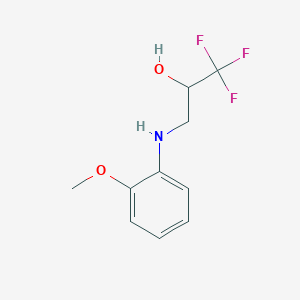
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
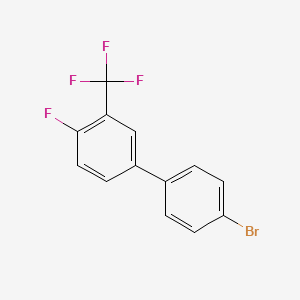
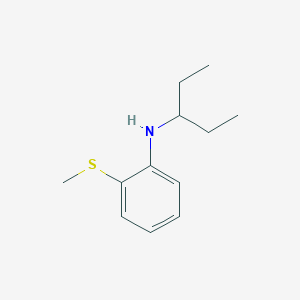
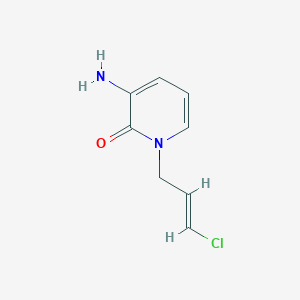
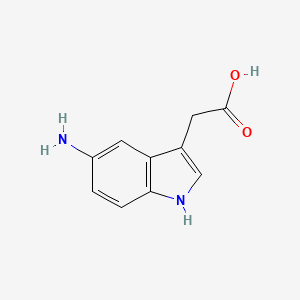
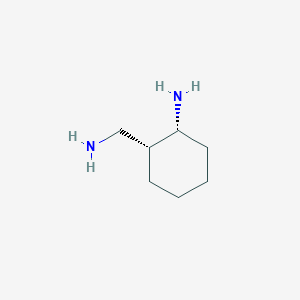
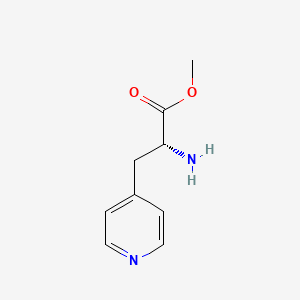
![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
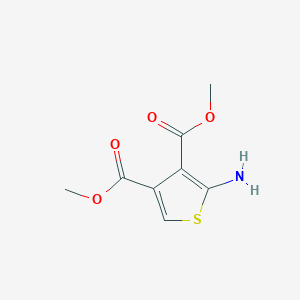
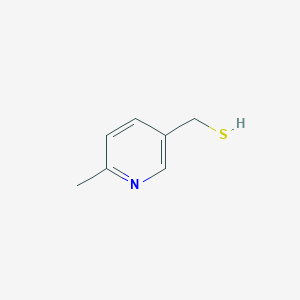
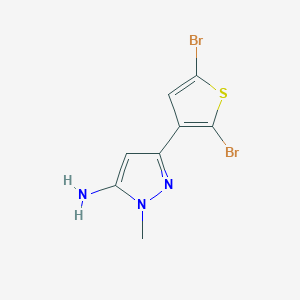
![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
